molecular formula C17H32ClNO4 B4428711 Ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride

Ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride

Cat. No.: B4428711
M. Wt: 349.9 g/mol
InChI Key: WKCYGMICAYQOGO-UHFFFAOYSA-N
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Description

Ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a cyclohexyloxy group, and a hydroxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. The cyclohexyloxy group is introduced through an etherification reaction, while the hydroxypropyl chain is added via a hydroxylation process. The final step involves the esterification of the piperidine ring with ethyl chloroformate, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl chain can be oxidized to form a ketone or carboxylic acid.

    Reduction: The piperidine ring can be reduced to form a secondary amine.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl chain can yield a ketone or carboxylic acid, while reduction of the piperidine ring can produce a secondary amine.

Scientific Research Applications

Ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(3-cyclopentyloxy-2-hydroxypropyl)piperidine-4-carboxylate: Similar structure but with a cyclopentyloxy group instead of a cyclohexyloxy group.

    Ethyl 1-(3-methoxy-2-hydroxypropyl)piperidine-4-carboxylate: Similar structure but with a methoxy group instead of a cyclohexyloxy group.

Uniqueness

Ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride is unique due to the presence of the cyclohexyloxy group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO4.ClH/c1-2-21-17(20)14-8-10-18(11-9-14)12-15(19)13-22-16-6-4-3-5-7-16;/h14-16,19H,2-13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCYGMICAYQOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(COC2CCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride
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Ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride
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Ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride
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Ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride
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Ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride
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Ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride

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